molecular formula C21H21N7O2 B2529845 5-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide CAS No. 1172344-33-0

5-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide

Katalognummer: B2529845
CAS-Nummer: 1172344-33-0
Molekulargewicht: 403.446
InChI-Schlüssel: AVSMHTABEWNLPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrazolo[3,4-d]pyrimidine core substituted at the 4-position with a pyrrolidin-1-yl group, linked via an ethyl chain to an isoxazole-3-carboxamide moiety. Such structural motifs are common in kinase inhibitors and GPCR-targeting agents, though its exact pharmacological profile remains under investigation .

Eigenschaften

IUPAC Name

5-phenyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O2/c29-21(17-12-18(30-26-17)15-6-2-1-3-7-15)22-8-11-28-20-16(13-25-28)19(23-14-24-20)27-9-4-5-10-27/h1-3,6-7,12-14H,4-5,8-11H2,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSMHTABEWNLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide typically involves several steps:

  • Formation of the Pyrazolopyrimidine Core: : The synthesis begins with the preparation of the pyrazolopyrimidine core. This can be achieved through the condensation of appropriate precursors under basic conditions, often using solvents like DMF or DMSO.

  • Introduction of the Pyrrolidine Group: : The pyrrolidine group is introduced via a substitution reaction, where a leaving group (like a halide) on the pyrazolopyrimidine intermediate is replaced by the pyrrolidine moiety.

  • Attachment of the Isoxazole Ring: : The isoxazole ring is constructed through cyclization reactions, often involving hydroxylamine and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

  • Final Carboxamide Formation: : The final step involves the formation of the carboxamide bond, typically through amide coupling reactions using reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

While laboratory synthesis focuses on smaller scales, industrial production would require optimization for yield, purity, and cost-effectiveness. Methods such as continuous flow synthesis, process intensification, and the use of automated reactors may be employed to scale up production while maintaining control over reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation and Reduction: : The compound may undergo oxidation reactions at the phenyl ring or the pyrazolopyrimidine core, while reduction reactions can target the isoxazole ring.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur, particularly at positions on the pyrazolopyrimidine and phenyl rings.

  • Hydrolysis: : The carboxamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO4, CrO3

  • Reducing Agents: : NaBH4, LiAlH4

  • Substitution Reagents: : Halides, amines, hydroxylamine

  • Hydrolysis Conditions: : HCl, NaOH

Major Products

  • Oxidized phenyl derivatives

  • Reduced pyrazolopyrimidine derivatives

  • Hydrolyzed carboxamide products

Wissenschaftliche Forschungsanwendungen

The compound’s structure allows it to interact with various biological targets, making it valuable in:

  • Medicinal Chemistry: : Potential as a pharmacophore in drug design due to its interaction with enzymes and receptors.

  • Biological Research: : Studying signal transduction pathways and gene expression.

  • Industrial Chemistry: : Potential intermediates in the synthesis of more complex molecules.

  • Materials Science: : Use in the development of novel polymers and catalysts.

Wirkmechanismus

The compound exerts its effects through several mechanisms:

  • Binding to Enzymes: : The pyrazolopyrimidine core can mimic natural substrates or inhibitors, thereby modulating enzyme activity.

  • Receptor Interaction: : The compound can act as an agonist or antagonist at various receptors, influencing cellular responses.

  • Signal Pathways: : It may affect pathways involving kinases, phosphatases, or other signaling molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Heterocycle Modifications

(a) Pyrazolo[3,4-d]pyrimidine Derivatives
  • 5-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide (): Key Difference: Replaces pyrrolidin-1-yl with a 4-phenylpiperazinyl group. The phenyl substituent may enhance binding to hydrophobic pockets in targets like serotonin receptors . Pharmacokinetics: Piperazine derivatives often exhibit improved aqueous solubility but reduced blood-brain barrier penetration compared to pyrrolidine analogs.
  • 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ): Key Difference: Incorporates a chromen-4-one moiety and fluorinated aryl groups. Implications: Fluorine atoms enhance metabolic stability and bioavailability.
(b) Isoxazole Carboxamide Variants
  • 6-(4-Fluorophenyl)-3-methyl-N-(phenylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide (): Key Difference: Replaces pyrazolo[3,4-d]pyrimidine with isoxazolo[5,4-b]pyridine. Implications: The pyridine ring may reduce electron density, altering binding affinity to ATP-binding pockets.

Substituent and Linker Analysis

Compound Name Core Structure 4-Position Substituent Linker/Chain Key Functional Groups
Target Compound Pyrazolo[3,4-d]pyrimidine Pyrrolidin-1-yl Ethyl Isoxazole-3-carboxamide, Phenyl
Compound Pyrazolo[3,4-d]pyrimidine 4-Phenylpiperazinyl Ethyl Isoxazole-3-carboxamide, Phenyl
Example 53 () Pyrazolo[3,4-d]pyrimidine Amino Chromen-2-yl ethyl Fluorophenyl, Benzamide
6-(4-Fluorophenyl)... () Isoxazolo[5,4-b]pyridine Methyl Phenylmethyl Fluorophenyl

Pharmacological Hypotheses

  • Target Compound: Likely targets kinases (e.g., JAK2 or Aurora kinases) or adenosine receptors due to pyrazolo[3,4-d]pyrimidine’s prevalence in these inhibitors.
  • Example 53 (): Fluorine and chromenone motifs align with anticancer activity, possibly via topoisomerase inhibition or anti-angiogenic effects .

Biologische Aktivität

5-Phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Phenyl group : Contributes to lipophilicity and potential interaction with biological membranes.
  • Pyrrolidine ring : Often associated with modulating neurotransmitter systems.
  • Pyrazolo[3,4-d]pyrimidine core : Known for its role in enzyme inhibition and receptor modulation.
  • Isoxazole moiety : Implicated in various pharmacological activities.

Molecular Formula

C23H28N6O2C_{23}H_{28}N_{6}O_{2}

IUPAC Name

5-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain kinases, particularly cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, studies have shown that related compounds can inhibit CDK8, a kinase implicated in colorectal cancer progression .

Receptor Modulation

The pyrrolidine component suggests potential interactions with neurotransmitter receptors, possibly affecting dopaminergic or serotonergic signaling pathways. This could lead to applications in treating neuropsychiatric disorders.

Anticancer Properties

In vitro studies have demonstrated the compound's ability to inhibit the proliferation of various cancer cell lines. For example, it has shown efficacy against colorectal carcinoma cells by modulating pathways associated with tumor growth .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Isoxazole derivatives are known to exhibit such activities, possibly through the inhibition of pro-inflammatory cytokines.

Case Study 1: Colorectal Cancer Inhibition

A study involving the administration of similar pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant tumor growth inhibition in xenograft models of colorectal cancer. The compounds modulated key signaling pathways involved in tumorigenesis, suggesting a promising avenue for further investigation .

Case Study 2: Neuropharmacological Effects

Preliminary investigations into the neuropharmacological effects of related compounds indicate potential benefits in models of anxiety and depression. The modulation of neurotransmitter systems through receptor interactions may provide therapeutic avenues for mood disorders.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Compound ASimilar structure with a different substituentCDK inhibition
Compound BDifferent core structureAnti-inflammatory
Compound CSimilar isoxazole groupNeuroprotective effects

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.